molecular formula C7H3BrN2O2 B13650274 3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B13650274
M. Wt: 227.01 g/mol
InChI Key: CRRYBXDFDNQVLE-UHFFFAOYSA-N
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Description

3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the bromination of pyrrolo[3,4-b]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds .

Scientific Research Applications

3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom can form interactions with biological targets, influencing the compound’s binding affinity and specificity. The pyrrolo[3,4-b]pyridine core can interact with various molecular pathways, potentially modulating signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
  • Tert-butyl 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
  • Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Compared to other similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and synthetic versatility .

Properties

Molecular Formula

C7H3BrN2O2

Molecular Weight

227.01 g/mol

IUPAC Name

3-bromopyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C7H3BrN2O2/c8-3-1-4-5(9-2-3)7(12)10-6(4)11/h1-2H,(H,10,11,12)

InChI Key

CRRYBXDFDNQVLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC2=O)Br

Origin of Product

United States

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